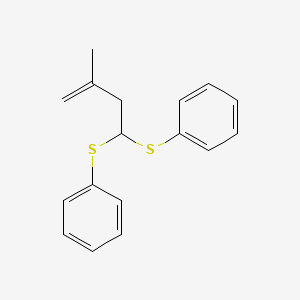
(3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene is an organic compound with the molecular formula C16H16S2 It is characterized by the presence of a phenylsulfanyl group attached to a butenyl chain, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1-buten-3-ol with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Compounds with substituted phenylsulfanyl groups.
Aplicaciones Científicas De Investigación
(3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the modulation of their activity. The compound may also affect cellular signaling pathways, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1-butene: Similar in structure but lacks the sulfanyl groups.
4-Cyclohexylbut-3-enylsulfanylbenzene: Contains a cyclohexyl group instead of a methyl group.
2-Phenylpropionylsulfanylbenzene: Contains a propionyl group instead of a butenyl chain.
Uniqueness
(3-Methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene is unique due to the presence of both phenylsulfanyl and butenyl groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
65597-73-1 |
|---|---|
Fórmula molecular |
C17H18S2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(3-methyl-1-phenylsulfanylbut-3-enyl)sulfanylbenzene |
InChI |
InChI=1S/C17H18S2/c1-14(2)13-17(18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,17H,1,13H2,2H3 |
Clave InChI |
RPNSFMLRDHZWMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
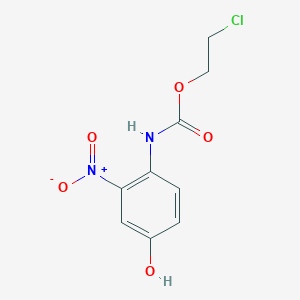
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
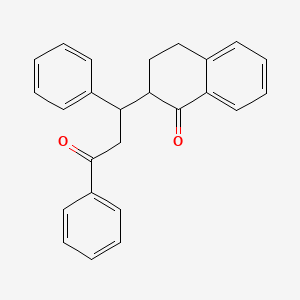

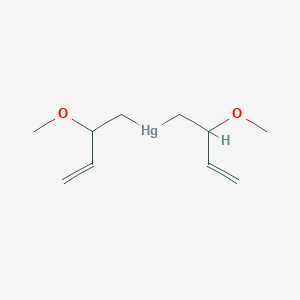

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
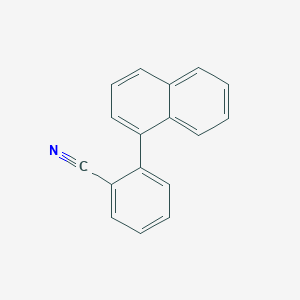
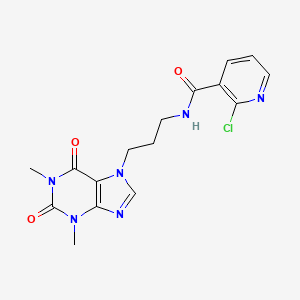
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
